[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester
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Overview
Description
[2S-[1(S),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester* is a complex organic compound with a unique structure that includes a piperidine ring, a phenylethyl group, and a carboxylic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and an appropriate catalyst.
Esterification: The carboxylic acid group is esterified using ethanol and a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[2S-[1(S),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester* can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
[2S-[1(S),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester* has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism by which [2S-[1(S),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester* exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. For example, it may modulate neurotransmitter release or inhibit enzyme activity, leading to therapeutic effects in neurological conditions.
Properties
IUPAC Name |
ethyl 4-methyl-1-(1-phenylethyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-9,13-14,16H,4,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWVJJJJCQJWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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